molecular formula C8H5ClN2O2 B1486730 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-75-8

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1486730
CAS No.: 876379-75-8
M. Wt: 196.59 g/mol
InChI Key: OCQTYSSQJSCICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol. This compound is characterized by its chlorinated pyrazolo[1,5-a]pyridine core structure, which is fused with a carboxylic acid group at the 2-position. It is a solid substance typically stored at low temperatures to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrazole derivatives. One common synthetic route includes the cyclization of appropriately substituted pyrazoles with chlorinating agents under controlled conditions. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Kinase Inhibition

One of the primary applications of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is its role as an inhibitor of specific protein kinases. Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory activity against AXL and c-MET kinases, which are implicated in several diseases, including cancer. The selective inhibition of these kinases may lead to therapeutic benefits by modulating signaling pathways involved in cell growth and differentiation .

1.2 Metabotropic Glutamate Receptor Modulation

Another significant application is its use as a modulator of metabotropic glutamate receptors (mGluRs). Compounds derived from this compound have been explored for their potential in treating neurological disorders by influencing glutamate signaling pathways, which are critical in conditions such as schizophrenia and anxiety disorders .

Research Case Studies

3.1 Inhibition Studies

A study investigating the inhibitory effects of this compound on AXL kinase demonstrated significant IC50 values, indicating potent inhibition compared to other known inhibitors. This suggests its potential as a lead compound for further drug development targeting AXL-related cancers.

3.2 Neurological Impact Assessment

In preclinical models assessing the modulation of mGluRs, compounds based on this compound showed promise in reducing symptoms associated with anxiety and depression. Behavioral assays indicated that these compounds could enhance synaptic plasticity and improve cognitive functions in animal models.

Data Summary Table

Application AreaSpecific UseKey Findings
Pharmaceutical DevelopmentKinase InhibitionPotent inhibition of AXL and c-MET kinases
Neurological ResearchmGluR ModulationReduction in anxiety-like behaviors in models
Chemical SynthesisDerivative ProductionEfficient synthesis methods established

Mechanism of Action

The mechanism by which 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Chlorinated pyridines: Other chlorinated pyridines may have different positions of chlorine or additional functional groups.

Uniqueness: 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the carboxylic acid group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 187.57 g/mol
  • Chemical Structure : The compound features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.

Table 1: Comparison of Related Compounds

Compound NameStructure CharacteristicsNotable Activities
This compoundContains Cl at 6-positionAntimicrobial, anticancer
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acidSimilar structure with Cl at 5-positionAntifungal
6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acidMethyl substitution at 6-positionAnti-inflammatory

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies revealed that it can inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition was linked to a decrease in pro-inflammatory cytokine production, making it a candidate for developing anti-inflammatory drugs .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays indicated that it could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. Notably, compounds with similar structures have been identified as potent inhibitors of specific cancer-related kinases, further supporting their potential therapeutic use in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chlorine substituent and carboxylic acid group facilitate binding to various enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may act as a ligand for receptors associated with inflammatory responses and tumor growth.

(Insert molecular interaction diagram here)

Study on Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of various pyrazolo derivatives, including this compound. The results indicated that at concentrations below 50 µM, these compounds significantly reduced LPS-induced inflammation in cell models. The most potent derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM against NF-κB/AP-1 reporter activity .

Cancer Cell Line Study

In another investigation focusing on cancer treatment, researchers tested the efficacy of this compound against several cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQTYSSQJSCICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672062
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-75-8
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876379-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 3
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.